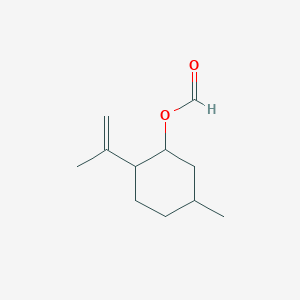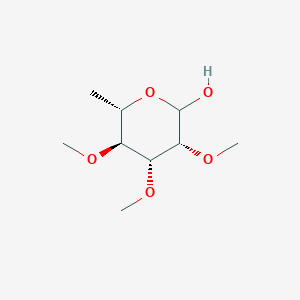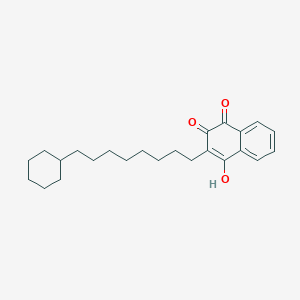
Menoctone
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Menoctone beinhaltet die Reaktion von 2-Hydroxy-1,4-Naphthochinon mit 8-Cyclohexyloctylbromid unter basischen Bedingungen. Die Reaktion verwendet typischerweise eine Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid. Das Produkt wird dann durch Umkristallisation gereinigt . Industrielle Produktionsmethoden wurden optimiert, um die Ausbeute zu verbessern und die Kosten zu senken, einschließlich der Entwicklung einer konvergenten Synthesemethode, die weniger Schritte erfordert und weniger teure Reagenzien verwendet .
Analyse Chemischer Reaktionen
Menoctone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Hydrochinonderivaten führen.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chinon-Einheit.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Chinon- und Hydrochinonderivate .
Wissenschaftliche Forschungsanwendungen
Menoctone wurde ausgiebig auf seine antimalariellen Eigenschaften untersucht. Es hat eine potente Aktivität gegen Malariaparasiten im Leberstadium und entsprechende Erythrozytenstadien gezeigt . Darüber hinaus wurde this compound auf seine Wirksamkeit gegen andere Protozoeninfektionen untersucht, wie z. B. Theileria parva, die das Ostküstenfieber bei Rindern verursacht . Seine Fähigkeit, die mitochondriale Atmung in Parasiten zu hemmen, macht es zu einem wertvollen Werkzeug in der Parasitologieforschung .
5. Wirkmechanismus
This compound übt seine antimalariellen Wirkungen aus, indem es die mitochondriale Atmungskette von Plasmodium-Parasiten angreift. Es hemmt speziell den Elektronentransport am Ubiquinon-(Coenzym Q)-Locus und stört den Energiestoffwechsel des Parasiten . Dieser Mechanismus ähnelt dem von Atovaquon, einem weiteren Antimalariamittel .
Wirkmechanismus
Menoctone exerts its antimalarial effects by targeting the mitochondrial respiration chain of Plasmodium parasites. It specifically inhibits the electron transport at the ubiquinone (coenzyme Q) locus, disrupting the parasite’s energy metabolism . This mechanism is similar to that of atovaquone, another antimalarial drug .
Vergleich Mit ähnlichen Verbindungen
Menoctone ist strukturell ähnlich anderen Hydroxynaphthochinonen, wie z. B. Lapinone und Atovaquon. Während all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist this compound einzigartig in seiner spezifischen Alkylseitenkette, die seine pharmakokinetischen Eigenschaften und seine Wirksamkeit beeinflusst . Ähnliche Verbindungen umfassen:
Lapinone: Ein weiteres Hydroxynaphthochinon mit antimalarieller Aktivität.
Atovaquon: Ein weit verbreitetes Antimalariamittel, das ebenfalls die mitochondriale Atmung angreift.
Menoctones einzigartige Struktur und sein spezifisches Aktivitätsprofil machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMFNXJCDGGBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932651 | |
| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14561-42-3 | |
| Record name | Menoctone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MENOCTONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENOCTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


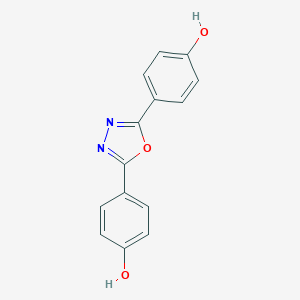
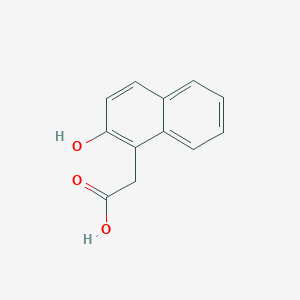
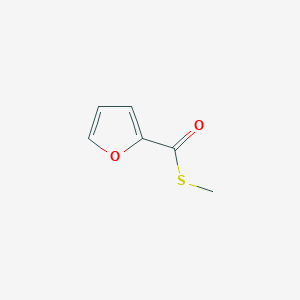
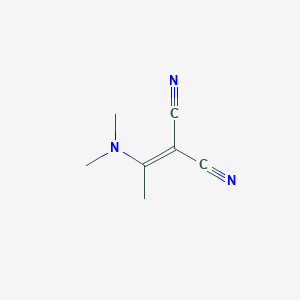
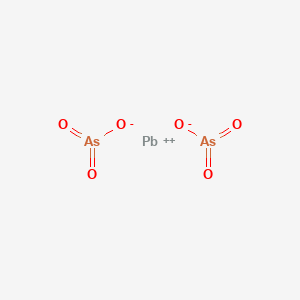
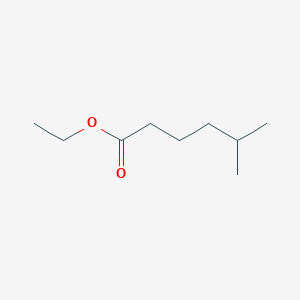
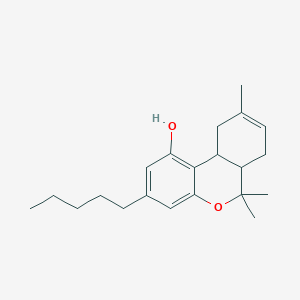

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
